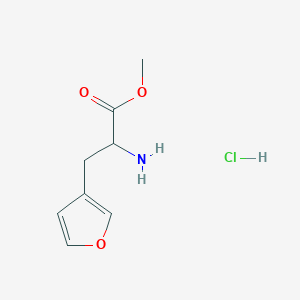![molecular formula C13H15NO3S B2497633 Carbamato de metilo (2-(benzo[b]tiofen-2-il)-2-hidroxipropil) CAS No. 1903860-68-3](/img/structure/B2497633.png)
Carbamato de metilo (2-(benzo[b]tiofen-2-il)-2-hidroxipropil)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]carbamate is a chemical compound that belongs to the class of carbamates. This compound is characterized by the presence of a benzothiophene ring, which is a sulfur-containing heterocycle, and a carbamate group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
Methyl N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Action Environment:
Environmental factors play a crucial role:
- The compound’s ionization state varies with pH, affecting its solubility and interactions. Stability and reactivity may change under different temperatures. Oxygen exposure could lead to oxidation or degradation. Photodegradation might occur if exposed to UV light.
References:
- Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Molecular Diversity, 25(4), 2571–2604
- 2-Phenylpyridine- and 2-(benzo[b]thiophen-2-yl)pyridine-based o … (2019). Dalton Transactions, 48(3), 1007–1016
- Differential binding of methyl benzimidazol-2-yl carbamate to fungal … (1987). The Journal of Cell Biology, 72(1), 174–181
- Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2 … (2023). Molecular Diversity, 27(2), 1007–1016
- Thiophene synthesis - Organic Chemistry Portal
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]carbamate typically involves the reaction of 1-benzothiophene-2-carboxylic acid with appropriate reagents to introduce the hydroxypropyl and carbamate groups. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions.
Industrial Production Methods
In an industrial setting, the production of methyl N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]carbamate may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzothiophene derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl N-(1-benzothiophen-2-ylcarbonyl)-3-methylvalinate
- Methyl (5-benzoyl-1-methyl-1H-benzimidazol-2-yl)carbamate
- N-((5’-methyl-[2,2’-bithiophen]-5-yl)sulfonyl)acetamide
Uniqueness
Methyl N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]carbamate is unique due to its specific combination of a benzothiophene ring and a carbamate group. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the hydroxypropyl group can enhance its solubility and reactivity compared to other benzothiophene derivatives.
Propiedades
IUPAC Name |
methyl N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-13(16,8-14-12(15)17-2)11-7-9-5-3-4-6-10(9)18-11/h3-7,16H,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGUCKMUHUSKPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC)(C1=CC2=CC=CC=C2S1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
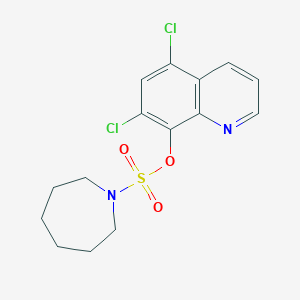
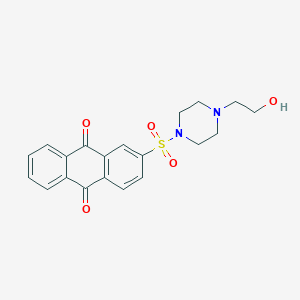
![N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2497554.png)
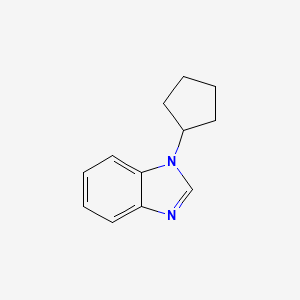
![10-methyl-12-[4-(pyridin-2-yl)piperazin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2497556.png)

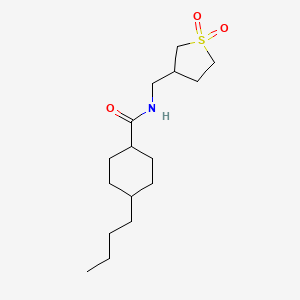
![8-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B2497559.png)
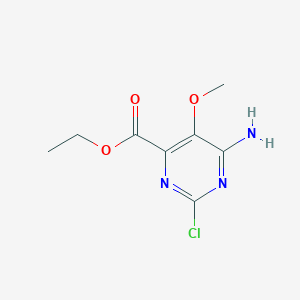

![6-[(2-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride](/img/structure/B2497565.png)

![(3R)-5-oxo-2H,3H,5H,9bH-[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B2497567.png)
